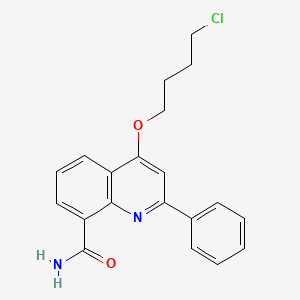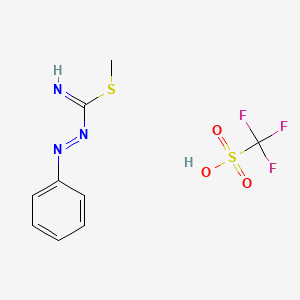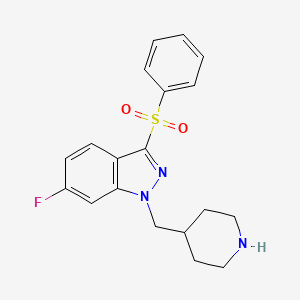![molecular formula C10H22N2O4S B12529332 1-Propanesulfonic acid, 3-[[(hexylamino)carbonyl]amino]- CAS No. 727651-14-1](/img/structure/B12529332.png)
1-Propanesulfonic acid, 3-[[(hexylamino)carbonyl]amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanesulfonic acid, 3-[[(hexylamino)carbonyl]amino]- is an organosulfonic acid derivative. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-Propanesulfonic acid, 3-[[(hexylamino)carbonyl]amino]- typically involves the reaction of 1-propanesulfonic acid with hexylamine and a carbonylating agent. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
1-Propanesulfonic acid, 3-[[(hexylamino)carbonyl]amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hexylamino group can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Propanesulfonic acid, 3-[[(hexylamino)carbonyl]amino]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Propanesulfonic acid, 3-[[(hexylamino)carbonyl]amino]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
1-Propanesulfonic acid, 3-[[(hexylamino)carbonyl]amino]- can be compared with other similar compounds, such as:
3-Amino-1-propanesulfonic acid: Known for its use as a gabamimetic agent and its neurological effects.
Tramiprosate: A compound with similar sulfonic acid structure, studied for its potential in treating Alzheimer’s disease.
Homotaurine: Another sulfonic acid derivative with applications in neurology and psychiatry.
Properties
CAS No. |
727651-14-1 |
|---|---|
Molecular Formula |
C10H22N2O4S |
Molecular Weight |
266.36 g/mol |
IUPAC Name |
3-(hexylcarbamoylamino)propane-1-sulfonic acid |
InChI |
InChI=1S/C10H22N2O4S/c1-2-3-4-5-7-11-10(13)12-8-6-9-17(14,15)16/h2-9H2,1H3,(H2,11,12,13)(H,14,15,16) |
InChI Key |
PXPZOGMBWUKZCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)NCCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{4-[(1R)-1-Phenylethoxy]phthalazin-1(2H)-ylidene}naphthalen-2(1H)-one](/img/structure/B12529261.png)
![Spiro[benzimidazole-2,3'-pyrazole]](/img/structure/B12529269.png)



![N-[(2H-Benzimidazol-2-ylidene)methyl]-3-chloroaniline](/img/structure/B12529287.png)
![1,1'-[(4-Methoxyphenyl)methylene]bis(2,4,6-trimethoxybenzene)](/img/structure/B12529289.png)
![2-Chloro-3-(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)quinoline](/img/structure/B12529295.png)


![10-[5-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridin-3-yl]-dec-9-yn-1-ol](/img/structure/B12529336.png)
